molecular formula C30H58O5S B091502 Didodecyl 3,3'-sulphinylbispropionate CAS No. 17243-14-0

Didodecyl 3,3'-sulphinylbispropionate

Cat. No.: B091502
CAS No.: 17243-14-0
M. Wt: 530.8 g/mol
InChI Key: XQQARSOXXGMYHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didodecyl 3,3’-sulphinylbispropionate typically involves the esterification of 3,3’-sulfinylbispropionic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of didodecyl 3,3’-sulphinylbispropionate may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality didodecyl 3,3’-sulphinylbispropionate on a large scale .

Mechanism of Action

The mechanism of action of didodecyl 3,3’-sulphinylbispropionate is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions . The sulphinyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O5S/c1-3-5-7-9-11-13-15-17-19-21-25-34-29(31)23-27-36(33)28-24-30(32)35-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQARSOXXGMYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169284
Record name Didodecyl 3,3'-sulphinylbispropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17243-14-0
Record name 1,1′-Didodecyl 3,3′-sulfinyldipropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17243-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didodecyl 3,3'-sulphinylbispropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyl 3,3'-sulphinylbispropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl 3,3'-sulphinylbispropionate
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